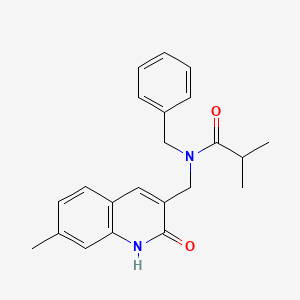
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a compound that is related to the class of organic compounds known as quinolines . Quinolines are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular formula of the compound is C18H17N3O2 . It is related to quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” are not available, similar compounds such as 4-hydroxy-2-quinolones have been synthesized via reactions of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been widely studied for their antimalarial properties. Quinine, a natural quinoline derivative, has been used for centuries to treat malaria . It’s possible that “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could also exhibit antimalarial activity.
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . The unique structure of quinoline allows it to interact with various biological targets, potentially disrupting the growth of cancer cells.
Antibacterial Activity
Quinoline and its derivatives have demonstrated antibacterial properties . This suggests that “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could be studied for potential antibacterial applications.
Antifungal Activity
Quinoline compounds have also been found to have antifungal activities . This could be another potential application for “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide”.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could be studied for similar applications.
Central Nervous System Activity
Quinoline derivatives have shown effects on the central nervous system . This suggests potential applications in the treatment of neurological disorders.
Hypoglycemic Activity
Quinoline derivatives have demonstrated hypoglycemic activities . This suggests potential applications in the treatment of diabetes.
Future Directions
properties
IUPAC Name |
N-benzyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)22(26)24(13-17-7-5-4-6-8-17)14-19-12-18-10-9-16(3)11-20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUUUOITKVQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)

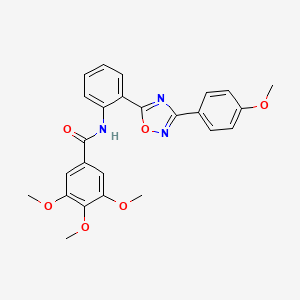

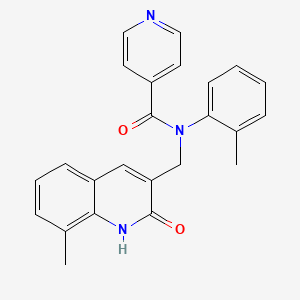


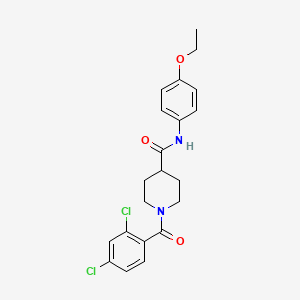
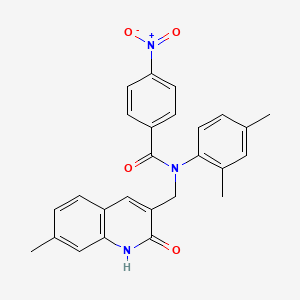
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712783.png)
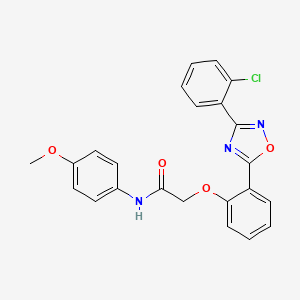
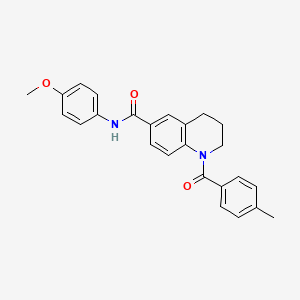
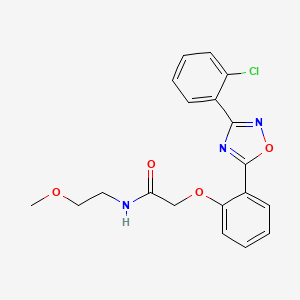
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7712814.png)